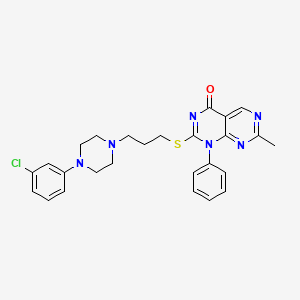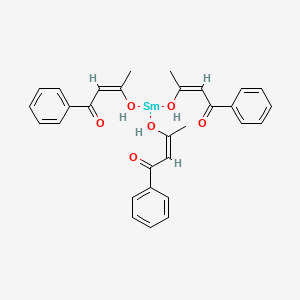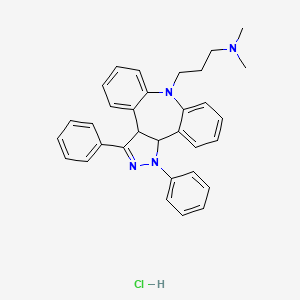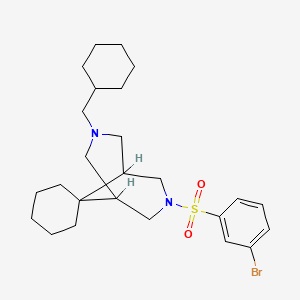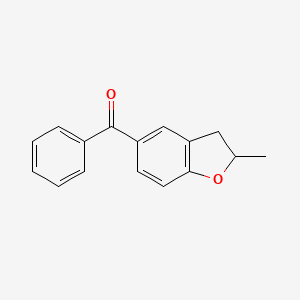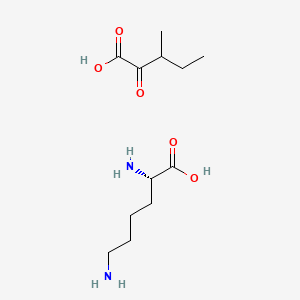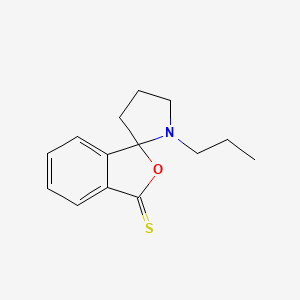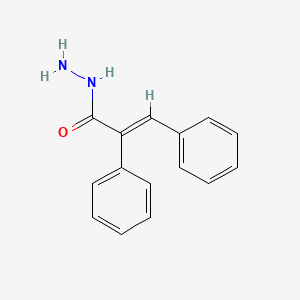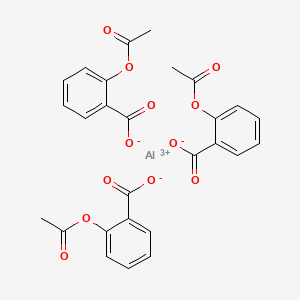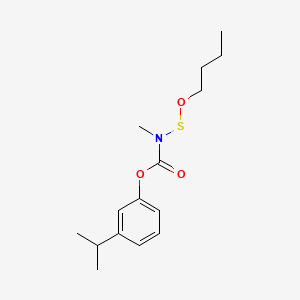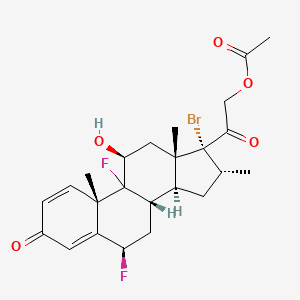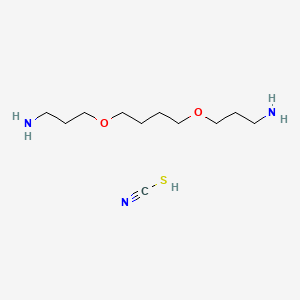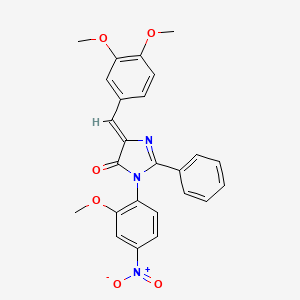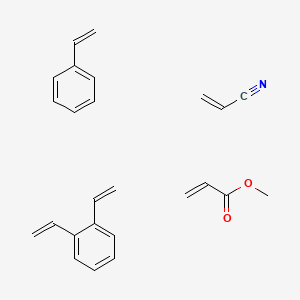
1,2-Bis(ethenyl)benzene;methyl prop-2-enoate;prop-2-enenitrile;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, methyl ester, polymer with diethenylbenzene, ethenylbenzene and 2-propenenitrile is a complex polymer that combines multiple monomers to create a material with unique properties. This compound is used in various industrial applications due to its stability, versatility, and ability to form strong, durable materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Propenoic acid, methyl ester, polymer with diethenylbenzene, ethenylbenzene and 2-propenenitrile typically involves free radical polymerization. This process uses initiators such as peroxides or persulfates to start the polymerization reaction. The reaction is usually carried out at temperatures ranging from 60 to 80 degrees Celsius .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using large reactors. The monomers are mixed in precise ratios, and the reaction conditions are carefully controlled to ensure consistent polymer quality. The resulting polymer is then purified and processed into various forms, such as pellets or sheets, for use in different applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, methyl ester, polymer with diethenylbenzene, ethenylbenzene and 2-propenenitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized products.
Reduction: The polymer can be reduced using reducing agents, although this is less common.
Substitution: Various substituents can be introduced into the polymer chain through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the polymer chain .
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, methyl ester, polymer with diethenylbenzene, ethenylbenzene and 2-propenenitrile has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems due to its ability to form stable, controlled-release matrices.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, methyl ester, polymer with diethenylbenzene, ethenylbenzene and 2-propenenitrile involves the interaction of its polymer chains with various molecular targets. The polymer chains can form strong intermolecular bonds with other materials, enhancing their mechanical properties. Additionally, the presence of functional groups in the polymer can facilitate specific interactions with biological molecules, making it useful in biomedical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene and 2-propenoic acid .
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene, butyl 2-propenoate and ethenylbenzene .
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene and oxiranylmethyl 2-methyl-2-propenoate .
Uniqueness
What sets 2-Propenoic acid, methyl ester, polymer with diethenylbenzene, ethenylbenzene and 2-propenenitrile apart from similar compounds is its unique combination of monomers, which imparts specific properties such as enhanced thermal stability, mechanical strength, and chemical resistance. These properties make it particularly suitable for demanding industrial and biomedical applications .
Eigenschaften
CAS-Nummer |
51274-89-6 |
|---|---|
Molekularformel |
C25H27NO2 |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
1,2-bis(ethenyl)benzene;methyl prop-2-enoate;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C10H10.C8H8.C4H6O2.C3H3N/c1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;1-3-4(5)6-2;1-2-3-4/h3-8H,1-2H2;2-7H,1H2;3H,1H2,2H3;2H,1H2 |
InChI-Schlüssel |
WXNWHXTZBOKJMH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=C.C=CC#N.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C |
Verwandte CAS-Nummern |
51274-89-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


